molecular formula C4H2ClNO3 B1265908 3-Chloroisoxazole-5-carboxylic acid CAS No. 20724-56-5

3-Chloroisoxazole-5-carboxylic acid

Cat. No. B1265908
CAS RN: 20724-56-5
M. Wt: 147.51 g/mol
InChI Key: IDKGQUZZCFRJHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoxazole compounds often involves strategies that take advantage of the nucleophilic or electrophilic properties of the isoxazole ring. For instance, 5-chloroisoxazoles have been utilized as versatile starting materials for the preparation of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids through FeCl2-catalyzed isomerization followed by reaction with various nucleophiles (Agafonova, Novikov, & Khlebnikov, 2022). Although specific synthesis details for 3-Chloroisoxazole-5-carboxylic acid are not directly available, analogous processes may be applied, leveraging chloroisoxazoles' reactivity for functional group transformations.

Scientific Research Applications

Effects on Lipid and Carbohydrate Metabolism

3-Chloroisoxazole-5-carboxylic acid (CIC) has been studied for its effects on lipid and carbohydrate metabolism. Research has shown that CIC can lower plasma NEFA levels in glucose-primed rats and exhibit hypoglycemic activity. Its impact on blood glucose levels and plasma NEFA in diabetic rats suggests a role in modulating fat metabolism, which may be of interest in the study of diabetes and related metabolic disorders (Eastwood & Kellett, 1969).

Antimicrobial Activity

Another area of research is the antimicrobial properties of derivatives of 3-Chloroisoxazole-5-carboxylic acid. Studies have shown that these derivatives exhibit antibacterial activity against certain pathogens and display a low level of cytotoxicity (Sakharov et al., 2019).

Chemical Synthesis and Modification

3-Chloroisoxazole-5-carboxylic acid and its derivatives have been used in various chemical synthesis processes. For instance, they have been used in the preparation and lithiation of isoxazoles, which is an essential step in synthesizing several pharmaceutical and chemical compounds (Micetich & Chin, 1970). Additionally, it has been employed in esterification reactions under Mitsunobu conditions, which is a critical process in organic synthesis (Iranpoor, Firouzabadi, & Khalili, 2010).

Preparation of Novel Compounds

The synthesis of novel compounds from 3-Chloroisoxazole-5-carboxylic acid and its derivatives has been explored. This includes the development of pyrrole derivatives, which are important in the creation of new pharmaceuticals and materials (Agafonova et al., 2018).

Material Science and Catalysis

In the field of material science and catalysis, derivatives of 3-Chloroisoxazole-5-carboxylic acid have been utilized in the synthesis of coordination polymers, which are significant in catalysis and the development of new materials (Wang et al., 2016).

Safety And Hazards

3-Chloroisoxazole-5-carboxylic acid is classified as an irritant . More detailed safety and hazard information can be found in its safety data sheet .

properties

IUPAC Name

3-chloro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKGQUZZCFRJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174798
Record name 5-Isoxazolecarboxylic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoxazole-5-carboxylic acid

CAS RN

20724-56-5
Record name 5-Isoxazolecarboxylic acid, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoxazolecarboxylic acid, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GR Eastwood, DN Kellett - Biochemical Pharmacology, 1969 - Elsevier
… Similar activity has also been found with 3-chloroisoxazole-5-carboxylic acid (CIC). We have also studied the effects of all these compounds on the release of NEFA from unstimulated …
Number of citations: 3 www.sciencedirect.com
K Bowden, G Crank, WJ Ross - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… Another successful approach to the synthesis of this compound was by the oxidation of the alcohol (XVIII) with potassium pennanganate to 3-chloroisoxazole-5carboxylic acid (XIX) , …
Number of citations: 35 pubs.rsc.org
HC Shen, FX Ding, Q Deng, LC Wilsie… - Journal of medicinal …, 2009 - ACS Publications
Tricyclic analogues were rationally designed as the high affinity niacin receptor G-protein-coupled receptor 109A (GPR109A) agonists by overlapping three lead structures. Various …
Number of citations: 73 pubs.acs.org
JD WOOD, WJ WATSON, GW MURRAY - JOURNAL OF INSECT PHYSIOLOGY, 1969
Number of citations: 0
RA PETERS, ZM BACQ, AD WELCH - 1969
Number of citations: 0

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